molecular formula C13H12O B6264671 1-(naphthalen-1-yl)cyclopropan-1-ol CAS No. 141113-81-7

1-(naphthalen-1-yl)cyclopropan-1-ol

Cat. No. B6264671
CAS RN: 141113-81-7
M. Wt: 184.2
InChI Key:
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Description

1-(Naphthalen-1-yl)cyclopropan-1-ol, also known as 1-naphthylcyclopropanol, is a cyclopropane compound with a naphthalene ring attached to the cyclopropane ring. It is a highly reactive compound with a wide range of applications in organic and medicinal chemistry. 1-naphthylcyclopropanol is used in the synthesis of many biologically active compounds and is also of interest for its potential applications in pharmaceuticals and biochemistry.

Mechanism of Action

1-(naphthalen-1-yl)cyclopropan-1-olclopropanol is highly reactive and can react with a variety of compounds. It is believed to act as a proton donor in the presence of an acid, which can lead to the formation of a variety of products. It is also believed to act as a nucleophile in the presence of a base, which can lead to the formation of a variety of products.
Biochemical and Physiological Effects
1-(naphthalen-1-yl)cyclopropan-1-olclopropanol has been studied for its potential biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-cancer and anti-malarial properties. It has also been shown to inhibit the growth of certain types of bacteria and viruses. Furthermore, it has been shown to have a protective effect against oxidative stress and to have anti-apoptotic effects in certain cell types.

Advantages and Limitations for Lab Experiments

1-(naphthalen-1-yl)cyclopropan-1-olclopropanol is a highly reactive compound, which makes it ideal for use in organic and medicinal chemistry. It is relatively easy to synthesize and is widely available. However, it is also highly toxic and should be handled with extreme caution. It is also highly flammable and should be stored in a cool, dry place away from any sources of heat or flame.

Future Directions

1-(naphthalen-1-yl)cyclopropan-1-olclopropanol has a wide range of potential applications in organic and medicinal chemistry. In the future, it could be used in the synthesis of more biologically active compounds, such as new antibiotics and antivirals. It could also be used to synthesize new drugs for the treatment of cancer and other diseases. Furthermore, it could be used to develop new methods for the synthesis of complex molecules. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

1-(naphthalen-1-yl)cyclopropan-1-olclopropanol can be synthesized in several ways. The most common method is the reaction of 1-chloronaphthalene with cyclopropanecarboxylic acid in the presence of a base. This reaction produces 1-(naphthalen-1-yl)cyclopropan-1-olclopropanol as the major product. Another method is the reaction of 1-chloronaphthalene with 1,3-dicarboxylic acid or 1,3-dibromo-1-chloronaphthalene with cyclopropanecarboxylic acid in the presence of a base. This reaction produces 1-(naphthalen-1-yl)cyclopropan-1-olclopropanol as the major product.

Scientific Research Applications

1-(naphthalen-1-yl)cyclopropan-1-olclopropanol is of interest to scientists for its potential applications in pharmaceuticals and biochemistry. It has been used in the synthesis of several biologically active compounds, such as the anti-inflammatory drug naproxen and the anti-cancer drug gemcitabine. It has also been used in the synthesis of the anti-malarial drug artemisinin. Furthermore, 1-(naphthalen-1-yl)cyclopropan-1-olclopropanol has been used as a reagent in the synthesis of several other biologically active compounds, such as the anti-HIV drug dolutegravir and the anti-inflammatory drug etoricoxib.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(naphthalen-1-yl)cyclopropan-1-ol involves the reaction of naphthalene with cyclopropanone in the presence of a reducing agent to form 1-(naphthalen-1-yl)cyclopropan-1-ol.", "Starting Materials": [ "Naphthalene", "Cyclopropanone", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add naphthalene to a reaction flask", "Add cyclopropanone to the reaction flask", "Add a reducing agent (e.g. sodium borohydride) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Concentrate the filtrate under reduced pressure to obtain the desired product" ] }

CAS RN

141113-81-7

Product Name

1-(naphthalen-1-yl)cyclopropan-1-ol

Molecular Formula

C13H12O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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